molecular formula C11H12N2O6S B12524534 N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine CAS No. 701210-32-4

N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine

Cat. No.: B12524534
CAS No.: 701210-32-4
M. Wt: 300.29 g/mol
InChI Key: XJOJVKVFINMAHT-UHFFFAOYSA-N
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Description

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and an acetylated glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. Additionally, its role as a dihydrofolate reductase inhibitor involves blocking the enzyme’s activity, which is crucial for DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its combined structural features of a sulfonyl group, an acetylated glycine moiety, and a benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

701210-32-4

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid

InChI

InChI=1S/C11H12N2O6S/c1-7-2-4-8(5-3-7)20(18,19)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15)

InChI Key

XJOJVKVFINMAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(=O)O

Origin of Product

United States

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